N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand the interactions between thiazole derivatives and biological systems.
Medicine: Due to its potential antimicrobial, antifungal, and anticancer properties, it is investigated for therapeutic applications
Industry: It can be used in the development of new drugs, biocides, and other chemical products.
Future Directions
Thiazole derivatives, including this compound, have potential for further exploration due to their diverse biological activities . They could be used as lead compounds for rational drug designing and could have applications in the treatment of various diseases, including HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections .
Mechanism of Action
Target of Action
Thiazoles and fluorophenyl compounds are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazoles and fluorophenyl compounds can vary depending on the specific compound and its targets. Generally, they interact with their targets to induce a biological response .
Biochemical Pathways
Thiazoles and fluorophenyl compounds can affect various biochemical pathways. For example, some thiazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and fluorophenyl compounds can vary widely depending on the specific compound. These properties can impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of thiazoles and fluorophenyl compounds can vary depending on the specific compound and its targets. Some thiazole derivatives have been found to possess various biological activities, which can result in diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazoles and fluorophenyl compounds. Factors such as pH, temperature, and the presence of other compounds can affect the activity of these compounds .
Preparation Methods
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide typically involves the reaction of 3-fluorophenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is facilitated by the presence of a green solvent like ethanol . The industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}cyclohexanecarboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
What sets this compound apart is its unique combination of a fluorophenyl group and a cyclohexanecarboxamide moiety, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-15-8-4-7-14(11-15)18-21-16(12-23-18)9-10-20-17(22)13-5-2-1-3-6-13/h4,7-8,11-13H,1-3,5-6,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCZFZULQPPMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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